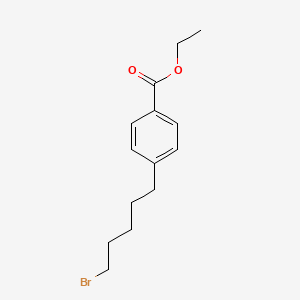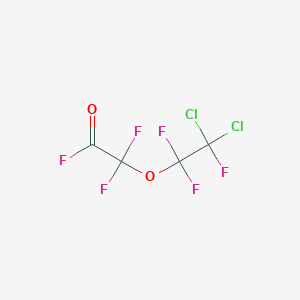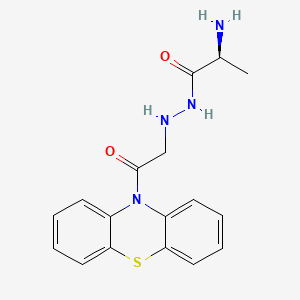
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide is a compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Vorbereitungsmethoden
The synthesis of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves several steps. One common method includes the reaction of L-Alanine with 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazine under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitubercular, and antiproliferative effects.
Medicine: Due to its potential anticancer and antioxidant properties, it is being investigated for use in cancer treatment and prevention.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Promethazine: An antihistamine used to treat allergy symptoms and nausea.
Thioridazine: Another antipsychotic used for the treatment of schizophrenia.
What sets this compound apart is its unique combination of the phenothiazine moiety with the L-Alanine and hydrazide groups, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
84409-78-9 |
|---|---|
Molekularformel |
C17H18N4O2S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |
InChI |
InChI=1S/C17H18N4O2S/c1-11(18)17(23)20-19-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9,11,19H,10,18H2,1H3,(H,20,23)/t11-/m0/s1 |
InChI-Schlüssel |
FAPLWNHTWBSOPO-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Kanonische SMILES |
CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
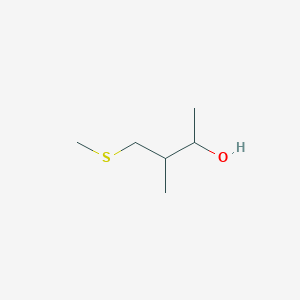
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
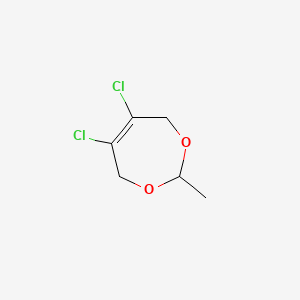

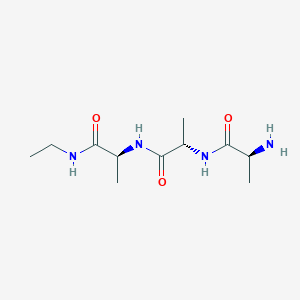
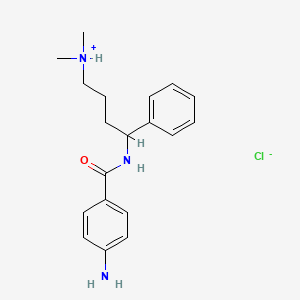
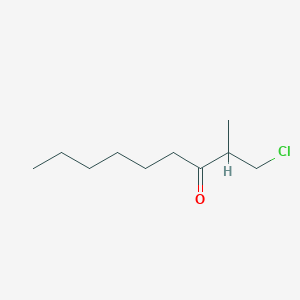
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

